Cas no 725698-89-5 (5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine)

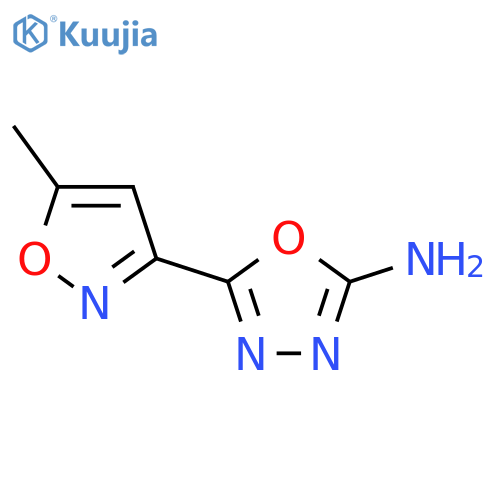

725698-89-5 structure

商品名:5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine

5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Oxadiazol-2-amine,5-(5-methyl-3-isoxazolyl)-

- 1,3,4-Oxadiazol-2-amine,5-(5-methyl-3-isoxazolyl)-(9CI)

- 5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

- 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine

- F2145-0844

- EN300-235241

- AKOS003341544

- CS-0280750

- 5-(5-Methylisoxazol-3-yl)-1,3,4-oxadiazol-2(3h)-imine

- DTXSID80589560

- 725698-89-5

-

- MDL: MFCD06164558

- インチ: InChI=1S/C6H6N4O2/c1-3-2-4(10-12-3)5-8-9-6(7)11-5/h2H,1H3,(H2,7,9)

- InChIKey: NDDNATQSRAIWNX-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NO1)C2=NNC(=N)O2

計算された属性

- せいみつぶんしりょう: 166.04907545g/mol

- どういたいしつりょう: 166.04907545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-235241-2.5g |

5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95% | 2.5g |

$1650.0 | 2024-06-19 | |

| Enamine | EN300-235241-0.1g |

5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95% | 0.1g |

$741.0 | 2024-06-19 | |

| Life Chemicals | F2145-0844-2.5g |

5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95%+ | 2.5g |

$788.0 | 2023-09-05 | |

| Enamine | EN300-235241-0.5g |

5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95% | 0.5g |

$809.0 | 2024-06-19 | |

| Enamine | EN300-235241-0.05g |

5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95% | 0.05g |

$707.0 | 2024-06-19 | |

| Enamine | EN300-235241-10.0g |

5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95% | 10.0g |

$3622.0 | 2024-06-19 | |

| Enamine | EN300-235241-0.25g |

5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95% | 0.25g |

$774.0 | 2024-06-19 | |

| Life Chemicals | F2145-0844-0.5g |

5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95%+ | 0.5g |

$374.0 | 2023-09-05 | |

| Life Chemicals | F2145-0844-1g |

5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 95%+ | 1g |

$394.0 | 2023-09-05 | |

| TRC | M260486-1g |

5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine |

725698-89-5 | 1g |

$ 570.00 | 2022-06-04 |

5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

725698-89-5 (5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine) 関連製品

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量